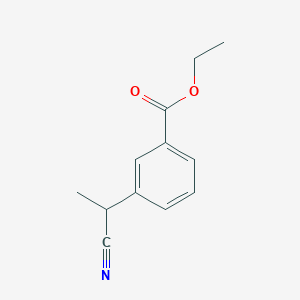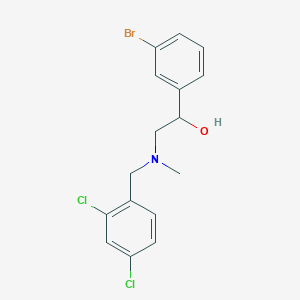![molecular formula C15H15FN2O5 B8806507 propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate CAS No. 136087-83-7](/img/structure/B8806507.png)
propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is a chemical compound known for its potent inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetic complications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Spiro Compound Formation: The spiro linkage is formed through a condensation reaction between the chroman derivative and an imidazolidine precursor.
Esterification: The final step involves esterification to introduce the propyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound in studying spiro compound synthesis and reactivity.
Biology: Investigated for its effects on enzyme inhibition, particularly aldose reductase.
Medicine: Potential therapeutic agent for treating diabetic complications by inhibiting aldose reductase.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of aldose reductase. It binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps mitigate the accumulation of sorbitol, which is implicated in diabetic complications. The molecular interactions involve hydrophilic and hydrophobic interactions, with the carbamoyl group playing a crucial role in binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Fidarestat: Another aldose reductase inhibitor with a similar spiro structure.
Epalrestat: A structurally different aldose reductase inhibitor but with similar therapeutic applications.
Uniqueness
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is unique due to its specific stereochemistry and the presence of the propyl ester group, which may influence its pharmacokinetic properties and binding affinity compared to other inhibitors .
Propiedades
Número CAS |
136087-83-7 |
|---|---|
Fórmula molecular |
C15H15FN2O5 |
Peso molecular |
322.29 g/mol |
Nombre IUPAC |
propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate |
InChI |
InChI=1S/C15H15FN2O5/c1-2-5-22-12(19)11-7-15(13(20)17-14(21)18-15)9-6-8(16)3-4-10(9)23-11/h3-4,6,11H,2,5,7H2,1H3,(H2,17,18,20,21)/t11-,15-/m0/s1 |
Clave InChI |
KXSOZSJFADAYID-NHYWBVRUSA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
SMILES canónico |
CCCOC(=O)C1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-Butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8806429.png)



![4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanecarbonyl chloride](/img/structure/B8806448.png)




![2-Chloro-5-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8806486.png)


![2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B8806530.png)
